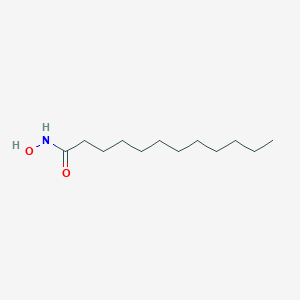
N-hydroxydodecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hydroxydodecanamide, also known as dodecanohydroxamic acid, is an organic compound with the molecular formula C₁₂H₂₅NO₂. It belongs to the class of hydroxamic acids, which are characterized by the presence of a hydroxylamine group (-NHOH) attached to a carbonyl group (C=O). This compound is known for its ability to chelate metal ions, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-hydroxydodecanamide can be synthesized through the reaction of lauric acid with hydroxylamine. The general procedure involves the following steps:
Activation of Lauric Acid: Lauric acid is first activated by converting it into its ester form, typically using a reagent like thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC).
Reaction with Hydroxylamine: The activated ester is then reacted with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base such as sodium hydroxide (NaOH) to yield laurohydroxamic acid.
Industrial Production Methods
In industrial settings, the production of laurohydroxamic acid may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the conversion of lauric acid to laurohydroxamic acid.
Chemical Reactions Analysis
Types of Reactions
N-hydroxydodecanamide undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions such as iron (Fe³⁺) and copper (Cu²⁺).
Oxidation: this compound can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to amides under specific conditions.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Chelation: Typically involves metal salts like ferric chloride (FeCl₃) or cupric sulfate (CuSO₄) in aqueous or organic solvents.
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed.
Major Products Formed
Chelation: Metal-laurohydroxamate complexes.
Oxidation: Nitroso derivatives.
Reduction: Corresponding amides.
Substitution: Substituted hydroxamic acids.
Scientific Research Applications
N-hydroxydodecanamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for metalloproteases.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in mineral processing as a flotation agent to separate valuable minerals from ores.
Mechanism of Action
N-hydroxydodecanamide exerts its effects primarily through chelation. The hydroxylamine group forms a stable complex with metal ions, which can inhibit the activity of metalloenzymes by blocking their active sites. This chelation mechanism is crucial in its role as an enzyme inhibitor and in various industrial applications.
Comparison with Similar Compounds
Similar Compounds
Acetohydroxamic acid: Used as a urease inhibitor in medical applications.
Benzohydroxamic acid: Known for its use in analytical chemistry and as a chelating agent.
Octylhydroxamic acid: Utilized in mineral processing and as a corrosion inhibitor.
Uniqueness of Laurohydroxamic Acid
N-hydroxydodecanamide is unique due to its long alkyl chain, which imparts hydrophobic properties. This makes it particularly effective in applications where both hydrophobic interactions and metal chelation are required, such as in mineral flotation and surface coatings.
Properties
CAS No. |
10335-68-9 |
|---|---|
Molecular Formula |
C12H25NO2 |
Molecular Weight |
215.33 g/mol |
IUPAC Name |
N-hydroxydodecanamide |
InChI |
InChI=1S/C12H25NO2/c1-2-3-4-5-6-7-8-9-10-11-12(14)13-15/h15H,2-11H2,1H3,(H,13,14) |
InChI Key |
HINLVYCXMWGFEP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NO |
Canonical SMILES |
CCCCCCCCCCCC(=O)NO |
Key on ui other cas no. |
10335-68-9 94166-52-6 |
Synonyms |
N-hydroxydodecanaMide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















